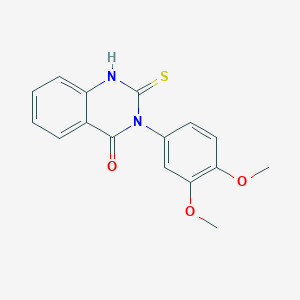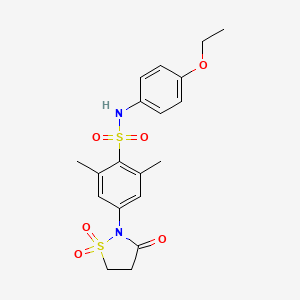![molecular formula C18H18Cl2N2O3 B2583005 3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide CAS No. 1423297-64-6](/img/structure/B2583005.png)
3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide is an intriguing compound with significant relevance in various scientific fields. The combination of the chlorinated pyridine and the benzofuran moiety grants it unique properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide typically involves multi-step organic synthesis. Initial steps often include the chlorination of pyridine derivatives under controlled conditions, followed by the formation of the benzofuran moiety through a series of cyclization reactions. Key reagents might include chlorinating agents like thionyl chloride or phosphorus pentachloride and catalysts such as Lewis acids. The coupling of these intermediates usually occurs through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production would likely optimize these synthetic steps to enhance yield and purity while minimizing costs and environmental impact. Continuous flow processes and green chemistry principles are often applied, using safer solvents and reagents to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Under oxidative conditions, the benzofuran moiety might be further functionalized.
Reduction: Reduction reactions may target the chlorinated pyridine to form different derivatives.
Substitution: The chlorines in the pyridine ring could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: Major products from these reactions would be derivatives with modified functional groups, enhancing the compound's utility in various applications.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide has applications in : this compound has applications in: Chemistry: As a building block for synthesizing more complex molecules. Biology: Potential use as a biochemical probe to study cellular pathways. Medicine: Investigated for its potential therapeutic properties, possibly in anti-inflammatory or anti-cancer research. Industry: Used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets. The pyridine and benzofuran components may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger various downstream effects, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar compounds include other chlorinated pyridines and benzofuran derivatives. What sets 3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide apart is its unique combination of structural features, offering a distinct profile in terms of reactivity and biological activity. Comparable compounds might be:
2,6-dichloropyridine
2-benzofuran carboxamides
The uniqueness of this compound lies in its dual functionality and potential for diverse applications, making it a significant compound for further research and development.
Propiedades
IUPAC Name |
3,6-dichloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-18(2)10-11-4-3-5-13(16(11)25-18)24-9-8-21-17(23)15-12(19)6-7-14(20)22-15/h3-7H,8-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICKMGCIYIULHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCNC(=O)C3=C(C=CC(=N3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2582928.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)
![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)
![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)




![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2582941.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)
